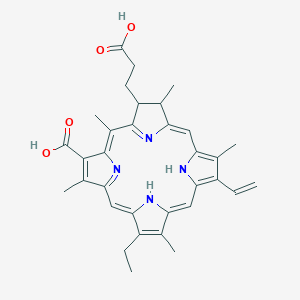![molecular formula C10H7N3 B13877486 Imidazo[2,1-a]phthalazine](/img/structure/B13877486.png)
Imidazo[2,1-a]phthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[2,1-a]phthalazine is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a phthalazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[2,1-a]phthalazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the [4+2] annulation of 2-arylimidazoles with α-diazoketoesters, catalyzed by Cp*RhIII . This method allows for precise control over the structural and substituted diversity at the 5- or 6-position of the this compound ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Imidazo[2,1-a]phthalazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce various functional groups such as halides or amines.
Aplicaciones Científicas De Investigación
Imidazo[2,1-a]phthalazine has a wide range of applications in scientific research, including:
Chemistry: It serves as a versatile scaffold for the synthesis of various bioactive compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of materials for optoelectronic devices and sensors.
Mecanismo De Acción
The mechanism of action of imidazo[2,1-a]phthalazine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and affecting cellular processes. The exact mechanism depends on the specific derivative and its target.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[2,1-a]isoquinolines: These compounds share a similar fused ring system and have comparable biological activities.
Imidazo[2,1-b][1,3]thiazines: These compounds also feature a fused ring system and are known for their bioactive properties.
Imidazo[1,2-a]pyrazines: These compounds are versatile scaffolds in organic synthesis and drug development.
Uniqueness
Imidazo[2,1-a]phthalazine is unique due to its specific ring fusion and the potential for diverse functionalization at various positions. This structural diversity allows for the development of a wide range of derivatives with distinct biological activities and applications.
Propiedades
Fórmula molecular |
C10H7N3 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
imidazo[2,1-a]phthalazine |
InChI |
InChI=1S/C10H7N3/c1-2-4-9-8(3-1)7-12-13-6-5-11-10(9)13/h1-7H |
Clave InChI |
AITJQLFTXNAQDB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=NN3C2=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 4-[[2-(4-acetylpiperazin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate](/img/structure/B13877424.png)

![5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13877442.png)









